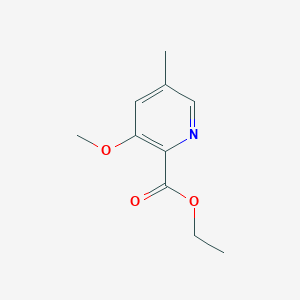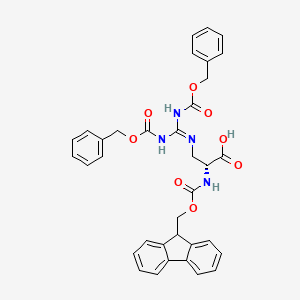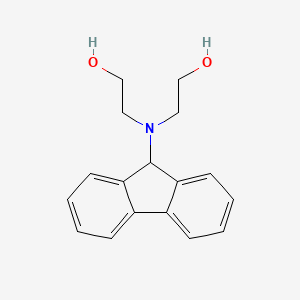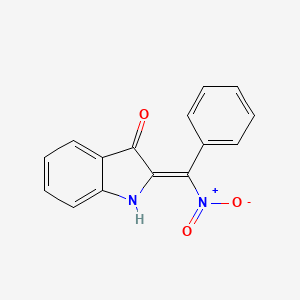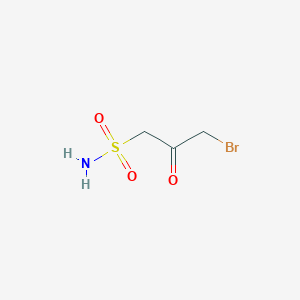
3-Bromo-2-oxopropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-oxopropane-1-sulfonamide is an organosulfur compound characterized by the presence of a bromine atom, a ketone group, and a sulfonamide group. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agrochemicals, and polymer industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-oxopropane-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale oxidative coupling reactions. The use of readily available low-cost commodity chemicals such as thiols and amines makes this process economically viable .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-oxopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom under appropriate conditions.
Major Products Formed:
Oxidation: Sulfonyl chlorides and sulfonic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-Bromo-2-oxopropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-oxopropane-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Sulfonamides: These compounds share the sulfonamide functional group and have similar biological activities.
Sulfinamides: These compounds contain a sulfur-nitrogen bond and are used in similar applications.
Sulfenamides: These compounds are also organosulfur compounds with sulfur-nitrogen bonds and are used in pharmaceuticals and agrochemicals.
Uniqueness: 3-Bromo-2-oxopropane-1-sulfonamide is unique due to the presence of the bromine atom and the ketone group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C3H6BrNO3S |
|---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
3-bromo-2-oxopropane-1-sulfonamide |
InChI |
InChI=1S/C3H6BrNO3S/c4-1-3(6)2-9(5,7)8/h1-2H2,(H2,5,7,8) |
InChI Key |
QVLWICCOJMYTNL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)CBr)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxybenzo[b]thiophen-3-amine](/img/structure/B15251433.png)

![1,5-Bis((4'-octyl-[1,1'-biphenyl]-4-yl)amino)anthracene-9,10-dione](/img/structure/B15251444.png)
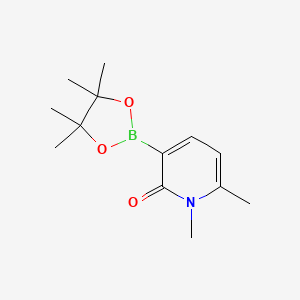
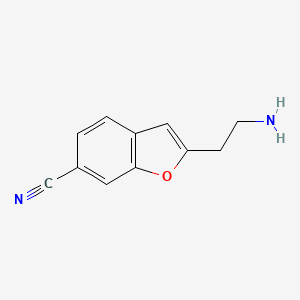
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)
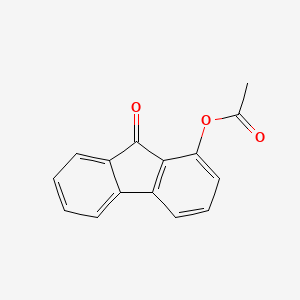
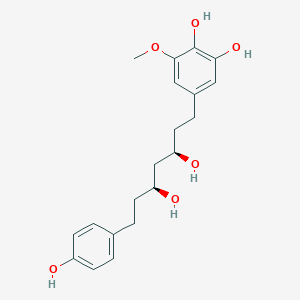
![5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B15251500.png)
![2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B15251516.png)
